molecular formula C18H20ClN3O2 B5672966 1-(2-chloro-5-nitrobenzyl)-4-(2-methylphenyl)piperazine

1-(2-chloro-5-nitrobenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5672966
M. Wt: 345.8 g/mol
InChI Key: SNMNHTUIFFGWBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperazine derivatives, including compounds similar to 1-(2-chloro-5-nitrobenzyl)-4-(2-methylphenyl)piperazine, involves complex chemical processes. For instance, the synthesis of related benzylpiperazine compounds was achieved to confirm the structures of metabolites, involving steps such as alkylation, acidulation, and reduction of nitro groups, among others (Ohtaka et al., 1989). Similarly, the synthesis process from dichloronitrobenzene and piperazine highlights the complexity and the influence of various factors on the synthesis outcomes (Quan, 2006).

Molecular Structure Analysis

The molecular structure of related piperazine compounds showcases interesting features such as weak intramolecular interactions and crystal packing stabilized by hydrogen bonds and π interactions (Wang et al., 2004). These structural analyses contribute to understanding the chemical behavior and potential applications of the compound.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that define their properties and applications. Research on the synthesis and reactions of these compounds provides insight into their chemical behaviors, including reactions such as alkylation, acidulation, and reduction, crucial for forming the desired compound structures (Li Ning-wei, 2005).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystal structures, play a significant role in their applications. Studies focusing on the crystal structures and spectroscopic analysis provide detailed insights into the physical characteristics of these compounds (Subashini & Periandy, 2017).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity with various reagents, stability under different conditions, and the influence of substituents on their chemical behavior, are critical for their utility in various applications. Research on the synthesis, characterization, and reactivity of these compounds sheds light on their chemical properties and potential applications (Ashimori et al., 1991).

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14-4-2-3-5-18(14)21-10-8-20(9-11-21)13-15-12-16(22(23)24)6-7-17(15)19/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMNHTUIFFGWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine

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